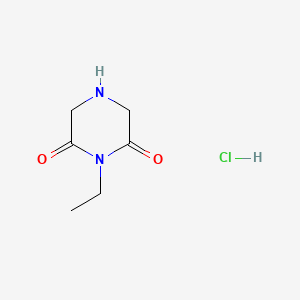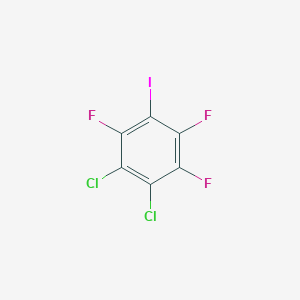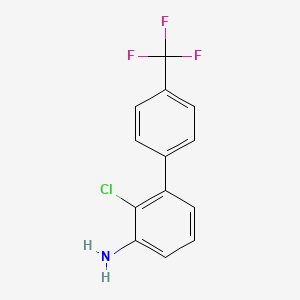
2-Chloro-4'-(trifluoromethyl)biphenyl-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine is an aromatic amine compound characterized by the presence of a chloro group, a trifluoromethyl group, and an amine group attached to a biphenyl structure
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes
Mode of Action
It’s known that the compound can participate in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. In this process, the compound may interact with a metal catalyst and undergo oxidative addition and transmetalation .
Biochemical Pathways
The compound’s involvement in the Suzuki–Miyaura coupling reaction suggests that it may affect biochemical pathways related to carbon-carbon bond formation . .
Result of Action
Given its potential involvement in Suzuki–Miyaura coupling reactions , it may influence the formation of carbon-carbon bonds in certain biochemical contexts.
Biochemical Analysis
Biochemical Properties
2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine and cytochrome P450 involves binding to the enzyme’s active site, potentially leading to inhibition or modulation of its activity. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability .
Cellular Effects
The effects of 2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine on cellular processes are diverse and depend on the cell type and context. In certain cell lines, this compound has been shown to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating these pathways, 2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine can influence gene expression and cellular metabolism. For example, it may upregulate or downregulate the expression of specific genes involved in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, 2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules such as enzymes and receptors. For instance, the compound can bind to the active site of cytochrome P450, leading to enzyme inhibition. This binding interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. Additionally, 2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to this compound may lead to cumulative effects on cellular function, including alterations in cell signaling and gene expression. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a certain dosage level must be reached before significant biochemical or physiological changes occur. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of metabolites that may retain or alter its biological activity. Enzymes such as cytochrome P450 3A4 and cytochrome P450 2D6 play a significant role in the metabolism of this compound. The metabolic pathways may also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate the excretion of the compound and its metabolites .
Transport and Distribution
Within cells and tissues, 2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine is transported and distributed through various mechanisms. Transporters such as the ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters may facilitate the movement of this compound across cellular membranes. Additionally, binding proteins such as albumin may influence the compound’s distribution and localization within tissues. The transport and distribution of 2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine are critical for understanding its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine can impact its activity and function. This compound may localize to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can interact with target biomolecules. Targeting signals and post-translational modifications may direct the compound to these compartments, influencing its biochemical effects. Understanding the subcellular localization of 2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine typically involves a multi-step process. One common method includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.
Introduction of Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or a chlorinating agent, while trifluoromethylation can be performed using trifluoromethyl iodide or other trifluoromethylating reagents.
Industrial Production Methods
Industrial production of 2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amine.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, substituted biphenyl amines, and various functionalized biphenyl compounds.
Scientific Research Applications
2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals, due to its unique electronic and structural properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)aniline
- 4-Chloro-2-(trifluoromethyl)aniline
- 2-Chloro-4’-(trifluoromethyl)biphenyl
Uniqueness
2-Chloro-4’-(trifluoromethyl)biphenyl-3-amine is unique due to the specific positioning of the chloro, trifluoromethyl, and amine groups on the biphenyl structure. This unique arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications. The presence of the trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, which can be advantageous in drug design and material science.
Properties
IUPAC Name |
2-chloro-3-[4-(trifluoromethyl)phenyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N/c14-12-10(2-1-3-11(12)18)8-4-6-9(7-5-8)13(15,16)17/h1-7H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZCRSSLVZMFJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Cl)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
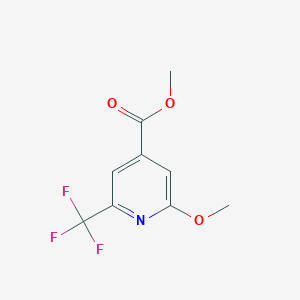
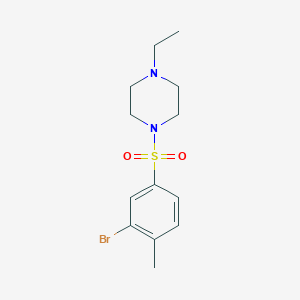
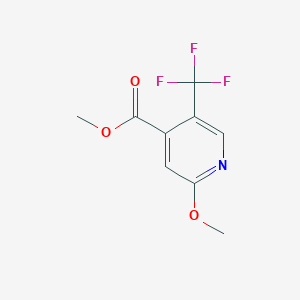
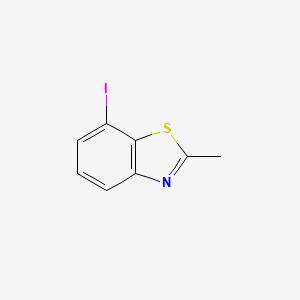
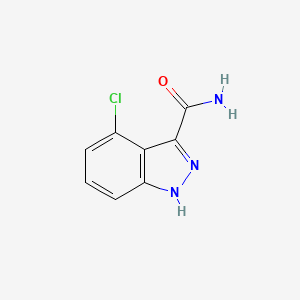
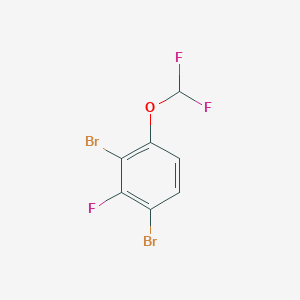
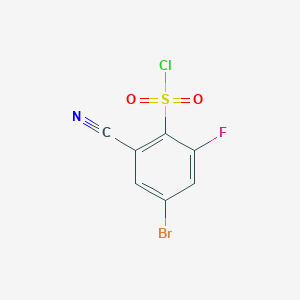
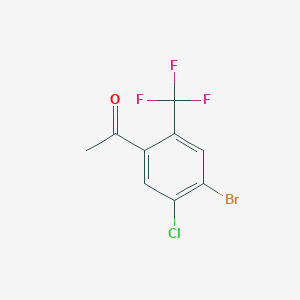

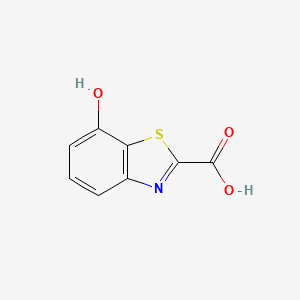
![tert-Butyl 7-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1410263.png)
![tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1410264.png)
